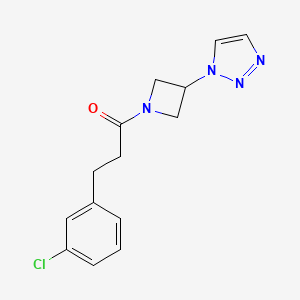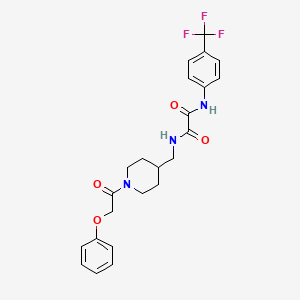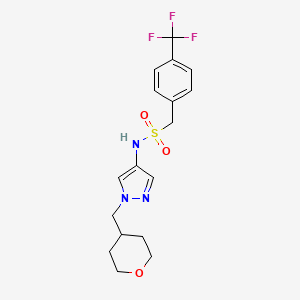![molecular formula C21H19N3O4 B3004096 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one CAS No. 1260688-48-9](/img/structure/B3004096.png)
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of the 3,5-dimethoxyphenyl group adds to its structural complexity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of TCMDC-125155, also known as 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one, is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-125155 acts as a reversible inhibitor of PfCLK3 . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, thereby improving the selectivity of the molecule . This interaction results in the inhibition of PfCLK3, disrupting the parasite’s RNA splicing process and ultimately leading to its death .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125155 affects the RNA splicing pathway of the malaria parasite . This disruption in the parasite’s RNA processing machinery leads to downstream effects that are detrimental to the survival of the parasite .
Pharmacokinetics
The compound has been described as having low nanomolar potency and maintaining its efficacy in parasites even when washed out 6 hours after exposure . This suggests that the compound may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
The inhibition of PfCLK3 by TCMDC-125155 leads to the death of the malaria parasite . The compound has been shown to have potent activity in both recombinant protein and P. falciparum killing assays . It also demonstrates improved kinase selectivity relative to other compounds, suggesting a more targeted effect .
Action Environment
The compound’s maintained efficacy after washout suggests that it may be stable under various conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,5-dimethoxyphenyl acetonitrile: This can be achieved by reacting 3,5-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent.
Cyclization to form the oxadiazole ring: The acetonitrile derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization in the presence of an oxidizing agent to yield the 1,2,4-oxadiazole ring.
Formation of the quinoline core: The oxadiazole derivative is then subjected to a Friedländer synthesis, where it reacts with an appropriate ketone and aniline derivative under acidic conditions to form the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one lies in its combination of the oxadiazole and quinoline rings, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-4-24-12-17(19(25)16-7-5-6-8-18(16)24)21-22-20(23-28-21)13-9-14(26-2)11-15(10-13)27-3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAMJYVRMDHPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3004021.png)


![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)

![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)

![8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline](/img/structure/B3004033.png)

![4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3004035.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3004036.png)
